molecular formula C10H8N4OS B6274705 5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 927969-91-3

5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B6274705
CAS No.: 927969-91-3
M. Wt: 232.3
InChI Key:
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Description

The compound “5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one” belongs to the 2-aminothiazoles class of organic medicinal compounds. These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .

Scientific Research Applications

5-(2-ATBI) has been studied for its potential use in a variety of scientific research applications. It has been investigated as a potential drug delivery system due to its ability to form stable complexes with various drugs. It has also been used as an inhibitor of enzymes such as cyclooxygenase-2 and matrix metalloproteinase-9. Additionally, 5-(2-ATBI) has been investigated as a potential inhibitor of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

The use of 5-(2-ATBI) in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be produced through a variety of methods. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, one limitation is that it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very stable, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(2-ATBI) are numerous and are constantly being explored. One potential future direction is to investigate the use of 5-(2-ATBI) as a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, further research could be conducted to explore the potential of 5-(2-ATBI) as a drug delivery system, as well as its potential use in organic synthesis. Finally, further research could be conducted to explore the potential of 5-(2-ATBI) as an antioxidant and its ability to reduce oxidative stress.

Synthesis Methods

5-(2-ATBI) can be synthesized through a number of methods. The most common method involves the reaction of 4-aminothiazole and 1,3-dibromo-5-chlorobenzene in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces 5-(2-ATBI) and 1,3-dibromo-5-chlorobenzene as the main products. Other methods for the synthesis of 5-(2-ATBI) include the reaction of 4-aminothiazole and 2-chlorobenzaldehyde, the reaction of 4-aminothiazole and benzaldehyde, and the reaction of 4-aminothiazole and 1,3-dichlorobenzene.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminothiazol-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves the condensation of 2-aminothiazole with 2-cyanobenzaldehyde followed by cyclization to form the benzo[d]imidazole ring. The resulting intermediate is then subjected to oxidation to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-cyanobenzaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole (1.0 g, 9.0 mmol) and 2-cyanobenzaldehyde (1.5 g, 9.0 mmol) in acetic acid (10 mL) and add sodium acetate (1.5 g, 18.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (10 mL) to the reaction mixture and stir for 30 minutes. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate.", "Step 3: Dissolve the intermediate in ethanol (10 mL) and add sodium hydroxide (1.0 g, 25.0 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid. Wash with water and dry under vacuum to obtain the final product." ] }

927969-91-3

Molecular Formula

C10H8N4OS

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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